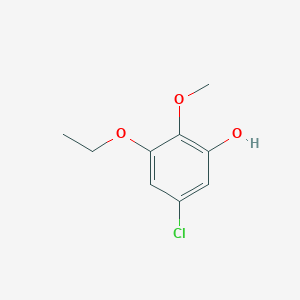
5-Chloro-3-ethoxy-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethoxy-2-methoxyphenol: is an organic compound with the molecular formula C9H11ClO3 It is a derivative of phenol, characterized by the presence of chloro, ethoxy, and methoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method is the ethoxylation of 5-chloro-2-methoxyphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-ethoxy-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-3-ethoxy-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its phenolic structure allows it to interact with various biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. For instance, they could be investigated for antimicrobial or anti-inflammatory activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-ethoxy-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro and methoxy substituents can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-Chloro-2-methoxyphenol: Similar structure but lacks the ethoxy group.
3-Methoxy-4-hydroxybenzaldehyde (Vanillin): Contains a methoxy and hydroxyl group but differs in the position and presence of an aldehyde group.
4-Chloro-2-hydroxyanisole: Similar to 5-Chloro-3-ethoxy-2-methoxyphenol but with different substituents.
Uniqueness: this compound is unique due to the combination of chloro, ethoxy, and methoxy groups on the phenolic ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H11ClO3 |
|---|---|
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
5-chloro-3-ethoxy-2-methoxyphenol |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5,11H,3H2,1-2H3 |
Clave InChI |
PSIKKZCMTZFNJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OC)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


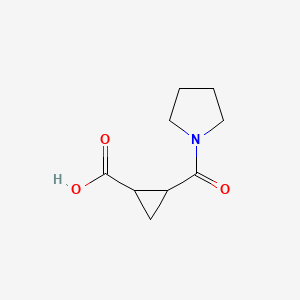

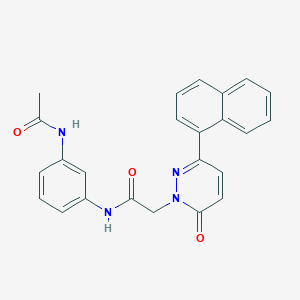
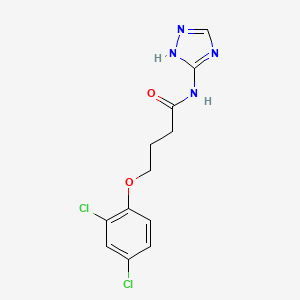
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
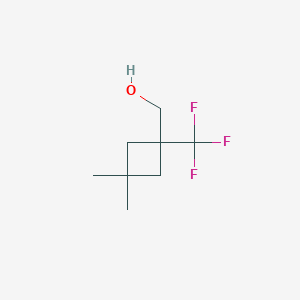
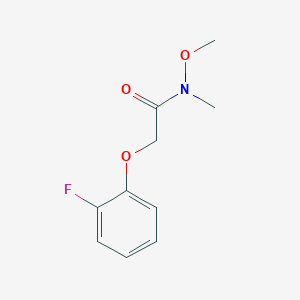
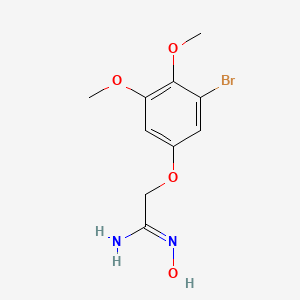

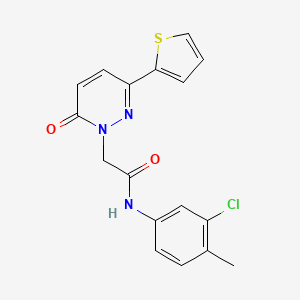
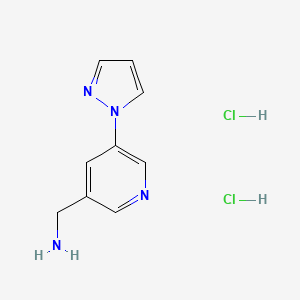
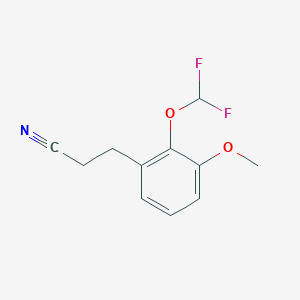
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)

